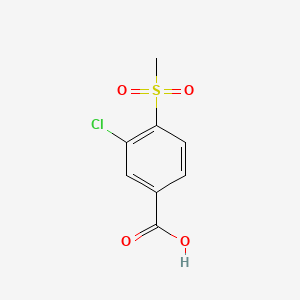

3-Chloro-4-(methylsulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methylsulfonyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This process typically uses a Cu(I)- and HNO3-catalyzed oxidation reaction under specific conditions: 160°C, oxygen pressure of 1.5 MPa, and a 25 wt% concentration of HNO3 . The reaction yields this compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of catalytic systems, such as Co(OAc)2/NaBr/AcOH, allows for efficient oxidation with reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzene ring.

Substitution: The chlorine atom and methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid (HNO3) and oxygen (O2) under high pressure and temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) and various catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(methylsulfonyl)benzoic acid has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of herbicides and other agrochemicals

Wirkmechanismus

The mechanism by which 3-Chloro-4-(methylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and signal transduction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar in structure but with a different substitution pattern.

2-Chloro-4-fluoro-3-methylbenzoic acid: Contains a fluorine atom instead of a methylsulfonyl group.

2-Chloro-3-methylbenzoic acid: Lacks the methylsulfonyl group.

Uniqueness

3-Chloro-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including the synthesis of specialized organic compounds and the development of new materials.

Biologische Aktivität

3-Chloro-4-(methylsulfonyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methylsulfonyl group attached to a benzoic acid moiety. This structural configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Molecular Formula

- Molecular Formula : C₈H₉ClO₃S

- Molecular Weight : 218.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that it may act as an oxidant, influencing various molecular pathways and potentially leading to therapeutic effects or adverse reactions depending on the context of exposure.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit moderate antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against certain Gram-positive bacteria and fungi.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound derivative | Moderate | Staphylococcus aureus, Candida albicans |

Allergic Reactions and Occupational Sensitization

A significant aspect of the biological activity of this compound pertains to its potential as an allergen. A case study reported six instances of occupational asthma, rhinitis, and contact urticaria linked to exposure in a chemical manufacturing setting. The sensitization rate among exposed workers was approximately 8%, with higher rates observed in production workers.

Case Study Summary:

- Location : Chemical factory producing this compound.

- Symptoms : Respiratory issues and skin reactions.

- Sensitization Rate :

- Overall: 8%

- Production Workers: 25%

Synthesis and Evaluation

The synthesis of this compound typically involves nucleophilic substitution reactions. The resulting compounds have been evaluated for their biological activities through various in vitro assays.

-

Synthesis Method :

- Reaction between chlorinated benzenesulfonyl chloride and chloroacetic acid.

- Yield: Approximately 90% with high purity (>97%).

-

Biological Assays :

- Antimicrobial assays demonstrated moderate effectiveness against selected pathogens.

- Toxicity assessments indicated varying degrees of safety profiles among synthesized derivatives.

Eigenschaften

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.